3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
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Description
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been developed through a specific synthesis method, and its mechanism of action has been studied in great detail.
Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is particularly useful in creating molecules with potential therapeutic effects. For instance, derivatives of tetrahydrofuran, a core component of this compound, are key intermediates in the production of antiviral drugs like amprenavir and fosamprenavir , which are used in the treatment of HIV .
Development of Chemotherapy Agents
The hydroxytetrahydrofuran moiety within the compound can be utilized to synthesize chemotherapy agents. It has been used in the development of cisplatin analogs, which are compounds similar to the well-known chemotherapy drug cisplatin. These analogs are designed to interact with DNA in cancer cells, potentially leading to new treatments .
Antiviral Research
The compound’s derivatives have shown promise in antiviral research. For example, indole derivatives, which share a similar structural motif, have been found to possess antiviral properties. This suggests that the compound could be modified to enhance its efficacy against various viral infections .
Anti-inflammatory Applications
Compounds with a benzamide moiety, such as 3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, have been explored for their anti-inflammatory properties. By modifying the core structure, researchers can develop new molecules that may serve as potent anti-inflammatory agents .
Anticancer Activity
The structural flexibility of this compound allows for the creation of derivatives that could exhibit anticancer activity. The presence of the difluoro and benzamide groups provides a platform for binding to specific proteins or DNA sequences within cancer cells, which could lead to targeted cancer therapies .
Neurological Disorder Treatment
Benzamide derivatives are also being studied for their potential applications in treating neurological disorders. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting brain-related conditions .
properties
IUPAC Name |
3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-9-2-1-8(5-10(9)14)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSDCIMCRKBYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.